molecular formula C13H17N3O4 B1337319 tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 355818-98-3

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B1337319
M. Wt: 279.29 g/mol
InChI Key: PBUXRZQTDKBQBM-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a chemical entity that has been explored in various research contexts due to its potential as an intermediate in the synthesis of biologically active compounds. The tert-butyl group is a common moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates.

Synthesis Analysis

The synthesis of related tert-butyl compounds has been reported in the literature. For instance, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction involving quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Another study reported the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is an important intermediate for the synthesis of biologically active benzimidazole compounds . Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been synthesized as an intermediate for small molecule anticancer drugs .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds has been characterized using various spectroscopic methods. For example, the structure of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was confirmed with ESI-MS, 1H NMR, and elementary analysis . X-ray crystallography has been employed to determine the structure of related compounds, such as 2,5,8,11-tetra-tert-butyl-peri-xanthenoxanthene, which was obtained from the oxidation of 3,6-di-tert-butyl-2-naphthol .

Chemical Reactions Analysis

The tert-butyl group can participate in various chemical reactions. For instance, lithiated tert-butyl cyclopropanecarboxylates have been used to react with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles to yield α-substituted esters . Nitration, electrophilic halogenation, and cycloaddition reactions have been performed on tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the presence of the tert-butyl group, which is bulky and can affect the solubility and stability of the molecule. The antimycobacterial activities of tert-butyl-substituted naphthyridine carboxylic acids have been evaluated, indicating the biological relevance of such compounds . Thermal, X-ray, and DFT analyses have been conducted on tert-butyl-substituted thieno[2,3-c]pyridine dicarboxylates to understand their stability and intramolecular interactions .

Scientific Research Applications

Environmental and Health Impacts of Similar Compounds
Synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-butyl-based compounds, have been widely used to extend the shelf life of various products. Their environmental occurrence, human exposure, and potential toxicity are of growing concern. Studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, and carcinogenic effects. The transformation products of these compounds may exhibit more severe toxicity than the parent compounds, indicating the necessity for future research to focus on novel SPAs with reduced environmental impact and toxicity (Liu & Mabury, 2020).

Biological Activities of Naphthyridine Derivatives
1,8-Naphthyridine derivatives, which share a similar naphthyridine core with the compound , have demonstrated a range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The potential of these compounds in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression highlights the versatility of naphthyridine scaffolds in therapeutic research (Madaan et al., 2015).

Environmental Degradation and Purification Methods
The environmental persistence and degradation of compounds such as methyl tert-butyl ether (MTBE) reveal the challenges in managing the environmental impact of tert-butyl-based compounds. Advanced oxidation processes and membrane technologies for the purification and degradation of these substances have been explored. Studies on the decomposition of MTBE, for example, indicate the feasibility of using radio frequency plasma reactors for environmental remediation, suggesting potential avenues for addressing the environmental presence of similar tert-butyl compounds (Hsieh et al., 2011).

Synthesis and Catalysis
Research into the synthetic pathways and catalytic applications of tert-butyl-based compounds informs their utility in chemical synthesis. For instance, the selective catalytic reduction of aromatic nitro compounds to aromatic amines using CO has been reviewed, highlighting the role of tert-butyl groups in facilitating these transformations. This research underpins the development of novel synthetic methods with potential applications in pharmaceuticals and materials science (Tafesh & Weiguny, 1996).

properties

IUPAC Name

tert-butyl 3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-5-4-11-9(8-15)6-10(7-14-11)16(18)19/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUXRZQTDKBQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448954
Record name tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS RN

355818-98-3
Record name tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Methyl-3,5-dinitro-1H-pyridin-2-one (6.0 g, 30.15 mmol), and 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (6.6 g, 33.15 mmol) were added to a 2 M solution of NH3 in MeOH (225 mL, 452.3 mmol) in a sealed tube. The reaction was heated to 70° C. for 16 h. The solvent was removed and the yellow solid was recrystallized from MeOH affording 3-nitro-7,8-dihydro-5H-[1,6]naphthyridine-6-carboxylic acid tert-butyl ester as tan solid.
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6 g
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6.6 g
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Synthesis routes and methods II

Procedure details

2M solution of NH3 in MeOH (225 mL, 452.25 mmol) was added to a reaction vessel containing 1-methyl-3,5-dinitro-1H-pyridin-2-one (6 g, 30.15 mmol) and 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (6.6 g, 33.15 mmol). The vessel was then sealed and the reaction was stirred for 24 h at 70° C. After the resulting mixture was cooled to RT, the solvent was removed to give crude product as yellow solid. After recrystallization in MeOH, the desired title compound was obtained as tan solid. MS (ES+): 280.1 (M+H)+. Calc'd for C13H17N3O4—279.12.
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6.6 g
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